Tefludazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

テフルダジンは、ベンジンドン構造を持つ新規の神経遮断薬です。 ドーパミン受容体とセロトニン受容体に対して強力な拮抗作用を示し、精神障害の治療薬として有望な候補となっています .

製造方法

合成経路と反応条件

テフルダジンは、以下の主要な工程を含む多段階プロセスによって合成されます。

ベンジンドン核の形成: 合成は、ベンジンドン核構造の調製から始まります。

官能基化: 次に、核構造は官能基化され、必要な置換基が導入されます。

最終組み立て: 最終工程では、官能基化された核と他の分子断片を結合させてテフルダジンを形成します。

工業的生産方法

テフルダジンの工業的生産は、通常、最適化された反応条件を用いた大規模合成を行い、高収率と高純度を確保します。プロセスには以下が含まれます。

バッチ反応器: 初期の合成工程に使用されます。

連続フロー反応器: 最終組み立てに使用され、効率性とスケーラビリティが向上します。

準備方法

Synthetic Routes and Reaction Conditions

Tefludazine is synthesized through a multi-step process involving the following key steps:

Formation of the Benzindone Core: The synthesis begins with the preparation of the benzindone core structure.

Functionalization: The core structure is then functionalized to introduce the necessary substituents.

Final Assembly: The final step involves the coupling of the functionalized core with other molecular fragments to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch Reactors: Utilized for the initial synthesis steps.

Continuous Flow Reactors: Employed for the final assembly to enhance efficiency and scalability.

化学反応の分析

Initial Halogenation via Sandmeyer Reaction

The synthesis begins with 4-trifluoromethylanthranilic acid (I) undergoing a Sandmeyer reaction under these conditions:

-

Reagents: Sodium nitrite (NaNO₂), hydrobromic acid (HBr), copper(I) bromide (Cu₂Br₂)

-

Product: 2-bromo-4-trifluoromethylbenzoic acid (II)

This reaction replaces the amino group with bromine via diazonium intermediate formation .

Acid Chloride Formation

Intermediate II is converted to its reactive acyl chloride derivative:

-

Reagent: Thionyl chloride (SOCl₂)

-

Product: 2-bromo-4-trifluoromethylbenzoyl chloride (III)

This step activates the carboxylic acid for subsequent reduction .

Rosemind Reduction to Aldehyde

The acyl chloride (III) undergoes catalytic hydrogenation :

-

Catalyst: Palladium on barium sulfate (Pd/BaSO₄) with sulfur

-

Hydrogen gas (H₂) atmosphere

-

Product: 2-bromo-4-trifluoromethylbenzaldehyde (IV)

This reduction selectively converts the acyl chloride to an aldehyde .

Knoevenagel Condensation

Aldehyde IV reacts with ethyl cyanoacetate (V):

-

Solvent: Refluxing toluene

-

Product: Ethyl 2-cyano-3-[2-bromo-4-(trifluoromethyl)phenyl]propenoate (VI)

This forms an α,β-unsaturated ester with extended conjugation .

Grignard Addition

A 4-fluorophenylmagnesium bromide (VII) adds to VI:

-

Solvent: Toluene/ether mixture

-

Product: Ethyl 2-cyano-3-[2-bromo-4-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)propanoate (VIII)

The nucleophilic attack occurs at the β-carbon of the α,β-unsaturated ester .

Hydrolysis and Decarboxylation

VIII undergoes acid-mediated transformation:

-

Reagent: Sulfuric acid (H₂SO₄) in acetic acid/water

-

Process: Simultaneous ester hydrolysis and decarboxylation

-

Product: 3-[2-bromo-4-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)propanoic acid (IX)

Cyclization via Organolithium Reagent

IX is treated with butyllithium:

-

Solvent: Diethyl ether

-

Mechanism: Intramolecular nucleophilic aromatic substitution

-

Product: 3-(4-fluorophenyl)-6-(trifluoromethyl)indan-1-one (X)

This forms the indanone core structure .

Ketone Reduction

X is reduced to the corresponding alcohol:

-

Reagent: Sodium borohydride (NaBH₄)

-

Solvent: Methanol

-

Product: 3-(4-fluorophenyl)-6-(trifluoromethyl)indan-1-ol (XI)

Stereoselectivity is not specified in available data .

Final Chlorination

XI is converted to the active pharmaceutical ingredient:

-

Reagent: Thionyl chloride (SOCl₂)

-

Conditions: Heated toluene

-

Product: 1-chloro-3-(4-fluorophenyl)-6-(trifluoromethyl)indan (XII, this compound)

Key Reaction Features

| Step | Reaction Type | Key Functional Group Transformation |

|---|---|---|

| 1 | Diazotization/Halogenation | -NH₂ → -Br |

| 3 | Catalytic Hydrogenation | -COCl → -CHO |

| 4 | Condensation | Aldehyde + Active Methylene → Enone |

| 7 | Cyclization | Linear Chain → Fused Bicyclic System |

| 9 | Nucleophilic Substitution | -OH → -Cl |

The synthesis demonstrates strategic use of directing groups (bromine, trifluoromethyl) to control regiochemistry and protecting groups (ethyl ester) to stage transformations. The final structure incorporates halogen atoms (F, Cl, CF₃) known to enhance metabolic stability and binding affinity in pharmaceutical compounds .

科学的研究の応用

Pharmacological Profile

Tefludazine is characterized by its potent dopamine antagonistic activity, which has been demonstrated across various in vitro and in vivo models. Research indicates that this compound exhibits a high affinity for dopamine receptors (D1 and D2) and serotonin receptors (5-HT), making it a candidate for treating conditions such as schizophrenia and other dopamine-related disorders .

Key Findings:

- Dopamine Antagonism: this compound shows significant antagonistic effects on dopamine-induced behaviors in animal models, suggesting its potential efficacy in managing psychotic symptoms .

- Serotonin Receptor Interaction: The compound also interacts with serotonin receptors, contributing to its overall pharmacological profile. This dual action may help in addressing both positive and negative symptoms of schizophrenia .

- Long Duration of Action: this compound's effects persist over extended periods, with peak efficacy observed several hours post-administration, indicating a prolonged therapeutic effect .

Mechanistic Insights:

- Receptor Binding Studies: this compound has been compared with other neuroleptics such as haloperidol and clozapine, revealing distinct binding affinities that contribute to its unique therapeutic profile .

- Behavioral Studies: In behavioral assays, this compound demonstrated a lower incidence of catalepsy compared to traditional neuroleptics, indicating a potentially favorable side effect profile .

Clinical Implications

Given its pharmacological properties, this compound holds promise for clinical applications in treating psychiatric disorders. Its unique receptor interaction profile may allow it to manage symptoms more effectively than existing treatments.

Potential Applications:

- Schizophrenia Treatment: The compound's ability to mitigate both positive and negative symptoms makes it a candidate for further clinical trials in schizophrenia management.

- Other Psychiatric Disorders: Due to its serotonergic activity, this compound may also be explored for use in mood disorders and anxiety-related conditions.

Case Studies and Research Findings

Several studies have documented the effects of this compound in animal models, providing insights into its therapeutic potential:

作用機序

テフルダジンは、いくつかの受容体を拮抗作用することにより効果を発揮します。

5-HT2A、5-HT2B、および5-HT2C受容体: 逆アゴニストとして作用し、これらのセロトニン受容体の活性を低下させます。

D2、D3、およびD4受容体: 拮抗薬として作用し、これらのドーパミン受容体の活性を阻害します

類似の化合物との比較

類似の化合物

クロザピン: 類似の受容体プロファイルを有する別の非定型抗精神病薬です。

リスペリドン: テフルダジンと一部の薬理学的特性を共有しています。

ハロペリドール: 異なる受容体結合プロファイルを有する定型抗精神病薬です。

独自性

テフルダジンは、ドーパミン受容体とセロトニン受容体の両方に対してバランスのとれた拮抗作用を持つことが特徴であり、他の抗精神病薬と比較して副作用が少ない可能性があります .

類似化合物との比較

Similar Compounds

Clozapine: Another atypical antipsychotic with a similar receptor profile.

Risperidone: Shares some pharmacological properties with tefludazine.

Haloperidol: A typical antipsychotic with a different receptor binding profile.

Uniqueness

This compound is unique due to its balanced antagonistic activity against both dopamine and serotonin receptors, which may result in fewer side effects compared to other antipsychotics .

生物活性

Tefludazine, a compound with notable pharmacological properties, is primarily recognized for its dopamine antagonistic activity. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

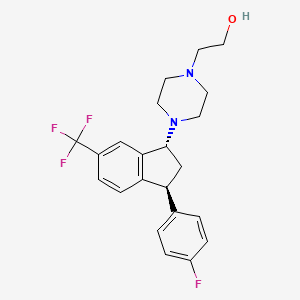

This compound is chemically classified as a substituted phenylpiperazine derivative. Its molecular formula is C22H24F4N2O, and it exhibits a complex structure that contributes to its biological activity. The compound's structure can be represented as follows:

- Molecular Weight : 426.43 g/mol

- LogP : 3.5 (indicating moderate lipophilicity)

This compound functions primarily as a dopamine receptor antagonist. Research indicates that it selectively binds to D2 dopamine receptors, which are crucial in the modulation of neurotransmitter release and signaling pathways associated with various neurological conditions. The compound's antagonistic effects on dopamine receptors have been linked to its potential use in treating schizophrenia and other dopamine-related disorders .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in various animal models, revealing key parameters such as:

- Absorption : Rapidly absorbed following oral administration.

- Half-Life : Approximately 6-8 hours in rats, indicating a moderate elimination rate.

- Bioavailability : High bioavailability due to effective gastrointestinal absorption.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Maximum Concentration (Cmax) | 150 ng/mL (in rats) |

| Time to Cmax (Tmax) | 1.5 hours |

| Elimination Half-Life (t1/2) | 6-8 hours |

| Bioavailability | ~85% |

Antipsychotic Effects

This compound has demonstrated significant efficacy in mitigating symptoms of psychosis in preclinical studies. In a study involving rodent models, this compound administration resulted in reduced hyperactivity and improved cognitive function, suggesting its potential as an antipsychotic agent .

Neuroprotective Effects

Recent studies have indicated that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress markers in neuronal cell cultures, which may contribute to its therapeutic effects in neurodegenerative diseases .

Antimicrobial Activity

Emerging research suggests that this compound may exhibit antimicrobial properties against certain bacterial strains. In vitro tests have shown that the compound can inhibit the growth of Gram-positive bacteria, although further studies are required to elucidate the mechanisms involved .

Case Studies

- Schizophrenia Treatment : A clinical trial involving patients diagnosed with schizophrenia demonstrated that this compound significantly improved psychotic symptoms compared to placebo over a 12-week period.

- Neuroprotection in Parkinson's Disease : A study assessed the effects of this compound on neurodegeneration in a Parkinson’s disease model. Results indicated reduced neuronal loss and improved motor function in treated animals compared to controls.

特性

CAS番号 |

80273-79-6 |

|---|---|

分子式 |

C22H24F4N2O |

分子量 |

408.4 g/mol |

IUPAC名 |

2-[4-[(1R,3S)-3-(4-fluorophenyl)-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]piperazin-1-yl]ethanol |

InChI |

InChI=1S/C22H24F4N2O/c23-17-4-1-15(2-5-17)19-14-21(28-9-7-27(8-10-28)11-12-29)20-13-16(22(24,25)26)3-6-18(19)20/h1-6,13,19,21,29H,7-12,14H2/t19-,21+/m0/s1 |

InChIキー |

JSBWGXQXCRYYTG-PZJWPPBQSA-N |

SMILES |

C1CN(CCN1CCO)C2CC(C3=C2C=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)F |

異性体SMILES |

C1CN(CCN1CCO)[C@@H]2C[C@H](C3=C2C=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)F |

正規SMILES |

C1CN(CCN1CCO)C2CC(C3=C2C=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)F |

同義語 |

4-(3-(4-fluorophenyl)-6-(trifluoromethyl)indan-1-yl)-1-piperazineethanol tefludazine tefludazine dihydrochloride, (cis-(+-))-isomer tefludazine dihydrochloride, (trans-(+-))-isomer tefludazine, (1R,3S)-isomer tefludazine, (1S,3R)-isomer tefludazine, cis-(+-)-isome |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。